![molecular formula C30H52N2O7Si2 B12574394 4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] CAS No. 192651-28-8](/img/structure/B12574394.png)
4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that contains both organic and inorganic components, making it highly versatile. The compound is often used to enhance the adhesion between organic polymers and inorganic materials, such as glass and metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] typically involves the reaction of 4,4’-oxydianiline with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like toluene or dichloromethane, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, under conditions like the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Investigated for its potential in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced composites, coatings, and adhesives.
作用機序
The mechanism of action of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials. The aniline groups can also interact with various substrates through hydrogen bonding and π-π interactions, further improving adhesion and compatibility.
類似化合物との比較
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] can be compared with other silane coupling agents, such as:
3-Aminopropyltriethoxysilane: Similar in structure but lacks the oxybis linkage, making it less effective in certain applications.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an aniline group, which affects its reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains a tetrasulfide linkage, making it more suitable for rubber and elastomer applications.
The uniqueness of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] lies in its oxybis linkage, which provides enhanced flexibility and reactivity compared to other silane coupling agents.
特性
CAS番号 |
192651-28-8 |
|---|---|
分子式 |
C30H52N2O7Si2 |
分子量 |
608.9 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropyl)-4-[4-(3-triethoxysilylpropylamino)phenoxy]aniline |
InChI |
InChI=1S/C30H52N2O7Si2/c1-7-33-40(34-8-2,35-9-3)25-13-23-31-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)32-24-14-26-41(36-10-4,37-11-5)38-12-6/h15-22,31-32H,7-14,23-26H2,1-6H3 |
InChIキー |
TZTHSLPKFFAUJJ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
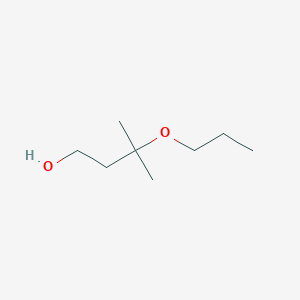
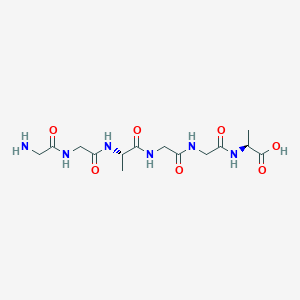
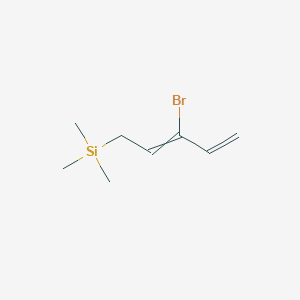
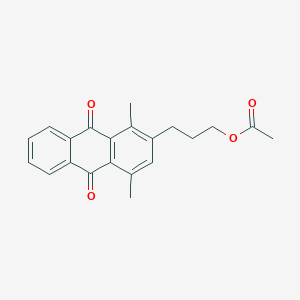

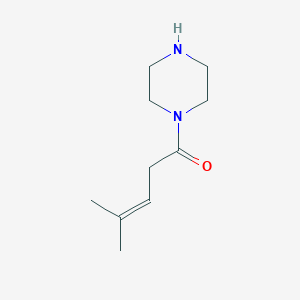
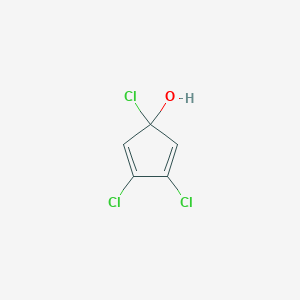
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
